6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid
Overview
Description
6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid is a chemical compound with the molecular formula C10H3Cl2F3N2O2 and a molecular weight of 311.05 g/mol It is characterized by the presence of dichloro and trifluoromethyl groups attached to a quinoxaline ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid typically involves the reaction of appropriate quinoxaline derivatives with chlorinating and fluorinating agents under controlled conditions. One common method includes the use of dichlorination and trifluoromethylation reactions on a quinoxaline precursor .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and trifluoromethyl) on the quinoxaline ring.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoxaline derivatives, while oxidation and reduction reactions modify the carboxylic acid group .
Scientific Research Applications
6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The electron-withdrawing groups on the quinoxaline ring enhance its reactivity, allowing it to interact with various biomolecules. This interaction can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline: This compound has a similar structure but with a methyl group instead of a carboxylic acid group.
6,7-Dichloroquinoxaline-2-carboxylic acid: Lacks the trifluoromethyl group, making it less electron-withdrawing.
Uniqueness
6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid is unique due to the presence of both dichloro and trifluoromethyl groups, which significantly enhance its electron-withdrawing capability and reactivity. This makes it a valuable compound for various chemical and biological applications .
Properties
IUPAC Name |
6,7-dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl2F3N2O2/c11-3-1-5-6(2-4(3)12)17-8(10(13,14)15)7(16-5)9(18)19/h1-2H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBAQAAQTHCFIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl2F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650511 | |
Record name | 6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-93-8 | |
Record name | 6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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